molecular formula C9H9ClN2O4 B8361570 N-(4-chloro-2-methoxy-5-nitrophenyl)acetamide

N-(4-chloro-2-methoxy-5-nitrophenyl)acetamide

Cat. No. B8361570
M. Wt: 244.63 g/mol
InChI Key: WWADTHWDRKMGEM-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C9H9ClN2O4 and its molecular weight is 244.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9ClN2O4

Molecular Weight

244.63 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-nitrophenyl)acetamide

InChI

InChI=1S/C9H9ClN2O4/c1-5(13)11-7-4-8(12(14)15)6(10)3-9(7)16-2/h3-4H,1-2H3,(H,11,13)

InChI Key

WWADTHWDRKMGEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1OC)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-chloro-2-methoxy-5-nitroaniline (0.3 g) and sodium hydrogen carbonate (0.37 g) in tetrahydrofuran (4.5 mL) was added acetyl chloride (0.12 mL), and the mixture was stirred at room temperature for 5 hours. The reaction mixture was poured into water, and the resulting mixture was extracted with ethyl acetate. The extract was washed with 1 mol/L hydrochloric acid, water and brine successively, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane−n-hexane/ethyl acetate=3/7) to give N-(4-chloro-2-methoxy-5-nitrophenyl)acetamide (0.24 g). This material was dissolved in N,N-dimethylformamide (5 mL). To the solution were added 2,3-difluoro-6-methoxybenzyl bromide (0.28 g) and sodium hydride (55%, 48 mg) under ice-cooling, and the mixture was stirred at room temperature for 30 minutes. The reaction mixture was poured into water, and the resulting mixture was extracted with ethyl acetate. The extract was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was dissolved in tetrahydrofuran (4 mL). To the solution were added methanol (4 mL) and nickel(II) bromide (11 mg). To the mixture was added sodium borohydride (0.11 g) under ice-cooling, and the mixture was stirred at the same temperature for 30 minutes, and then stirred at room temperature for 30 minutes. To the reaction mixture was added a saturated aqueous sodium hydrogen carbonate solution, and the resulting mixture was extracted with ethyl acetate. The extract was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane−n-hexane/ethyl acetate=3/7) to give the title compound (0.27 g).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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